Bicillin L-A -

Bicillin L-A

Catalog Number: EVT-10894734
CAS Number:
Molecular Formula: C48H56N6O8S2
Molecular Weight: 909.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzylpenicillin benzathine is a benzathine(2+) salt in which the counter anions are benzylpenicillin(1-). Drug-of-choice when prolonged low concentrations of benzylpenicillin are required and appropriate. It contains a benzylpenicillin(1-).
Semisynthetic antibiotic prepared by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.
Overview

Bicillin L-A, also known as benzathine benzylpenicillin, is a long-acting form of penicillin used primarily in the treatment and prevention of bacterial infections. It is a combination of benzathine, a long-chain fatty acid derivative, and benzylpenicillin (penicillin G), which provides a sustained release of the antibiotic into the bloodstream following intramuscular injection. This formulation is particularly effective for treating infections caused by penicillin-sensitive organisms and is noted for its prolonged therapeutic effects.

Source and Classification

Bicillin L-A is classified as a beta-lactam antibiotic, specifically under the penicillin category. It is derived from the natural penicillin G and modified to enhance its pharmacokinetic properties. The compound is produced through a chemical reaction involving dibenzylethylenediamine and penicillin G, resulting in a stable salt that can be administered intramuscularly.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bicillin L-A involves the reaction of two molecules of penicillin G with one molecule of dibenzylethylenediamine. This reaction forms benzathine benzylpenicillin, which is then crystallized and formulated into an injectable suspension. The production process includes several key steps:

  1. Reaction Setup: The reactants are combined in an appropriate solvent under controlled temperature and pH conditions to facilitate the formation of the salt.
  2. Crystallization: The product undergoes crystallization to achieve the desired purity and stability.
  3. Formulation: The crystalline product is suspended in a suitable vehicle that may include sodium citrate buffer and various excipients to enhance solubility and stability.

The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

Bicillin L-A has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The chemical structure can be represented as follows:

  • Chemical Formula: C21_{21}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight: 392.50 g/mol

The arrangement of atoms in Bicillin L-A allows it to interact effectively with bacterial cell wall synthesis enzymes, disrupting their function.

Chemical Reactions Analysis

Reactions and Technical Details

Bicillin L-A primarily functions through its interaction with bacterial enzymes involved in cell wall synthesis. The key reactions include:

  1. Inhibition of Transpeptidase: Bicillin L-A binds to transpeptidase enzymes, preventing them from catalyzing the cross-linking of peptidoglycan layers in bacterial cell walls.
  2. Cell Lysis: By inhibiting cell wall synthesis, Bicillin L-A causes osmotic instability within bacteria, leading to cell lysis and death.

These reactions are crucial for its effectiveness against various Gram-positive bacteria, including Streptococcus pyogenes.

Mechanism of Action

Process and Data

The mechanism of action of Bicillin L-A involves several steps:

  1. Binding to Penicillin-Binding Proteins (PBPs): Bicillin L-A binds to specific PBPs on the bacterial cell membrane.
  2. Inhibition of Cell Wall Synthesis: This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains.
  3. Induction of Autolytic Enzymes: The disruption of normal cell wall synthesis activates autolytic enzymes that further degrade the cell wall structure.

This multi-faceted mechanism results in bactericidal activity, making Bicillin L-A effective against susceptible bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bicillin L-A appears as a viscous, opaque white suspension.
  • Solubility: It is very slightly soluble in water and sparingly soluble in alcohol.
  • pH Range: Typically around neutral (pH 6-7).

Chemical Properties

Applications

Scientific Uses

Bicillin L-A is widely used in clinical settings for:

  • Treatment of Infections: Effective against infections caused by susceptible organisms such as streptococci.
  • Prophylaxis: Used in preventing rheumatic fever and other complications following streptococcal infections.
  • Long-term Therapy: Particularly beneficial for patients requiring sustained antibiotic levels without frequent dosing.

Its unique formulation allows for prolonged release into the bloodstream, making it a vital tool in managing chronic infections effectively.

Introduction to Bicillin L-A in Antimicrobial Therapeutics

Historical Development of Benzathine Penicillin Formulations

The evolution of benzathine penicillin formulations originated from the urgent need to stabilize naturally occurring penicillin G, which suffered from rapid renal elimination and pH instability. Initial penicillin G formulations required frequent intramuscular injections (every 3–4 hours) to maintain therapeutic levels, significantly limiting outpatient use and compliance. The breakthrough came in 1950 with the patenting of benzathine penicillin, created by reacting two penicillin G molecules with N,N'-dibenzylethylenediamine (benzathine). This diamine compound formed stable, poorly soluble co-crystals that served as a depot upon intramuscular injection [4] [6] [8].

Bicillin L-A emerged as the branded therapeutic formulation of this complex, first approved prior to January 1, 1982, in the United States. Its development was driven by three key objectives:

  • Prolonged drug release: Transforming penicillin G from a short-acting agent to a sustained-release formulation
  • Acid stability: Enabling potential oral administration (though ultimately developed for intramuscular use due to bioavailability limitations)
  • Therapeutic optimization: Allowing single-dose regimens for specific infections like syphilis and streptococcal pharyngitis [4] [6] [9]

The chemical structure fundamentally changed penicillin's clinical utility. The co-crystal lattice structure (C~16~H~20~N~2~ · 2C~16~H~18~N~2~O~4~S) reduced solubility by several orders of magnitude compared to penicillin G potassium salts. This molecular configuration enabled detectable serum levels for up to 28 days post-injection, revolutionizing management of chronic infections and prophylactic regimens [1] [9].

Table 1: Evolution of Penicillin Formulations

EraFormulationKey LimitationInnovation Period
1940sPenicillin G (aqueous)Hours-long stability; required continuous IV infusionInitial therapeutic era
Early 1950sProcaine penicillin G12-24 hour duration; daily injections neededFirst sustained-release salt
1950Benzathine penicillin GWeeks-long duration; monthly dosingPatent filed
Post-1982Bicillin L-A (commercial)Optimized suspension viscosityCurrently available formulation

Role in the Penicillin Class: Long-Acting Pharmacokinetic Advantages

Within the beta-lactam class, Bicillin L-A occupies a specialized niche due to its distinctive pharmacokinetic profile derived from its benzathine salt formation. Unlike other penicillin derivatives, its therapeutic activity depends entirely on the slow dissolution of the crystalline complex at the intramuscular injection site, followed by hydrolysis to release active penicillin G. This mechanism generates prolonged but low serum concentrations – approximately 0.03–0.05 units/mL after a 300,000 unit dose, maintained for 4–5 days. Higher doses extend this profile: 1.2 million units yield detectable levels (>0.003 units/mL) for 14–28 days [1] [9].

The pharmacodynamic implications are significant:

  • Time-dependent killing optimization: Maintains concentrations above the minimum inhibitory concentration (MIC) for susceptible streptococci and treponemes over weeks rather than hours
  • Therapeutic coverage extension: Effective against bacteria with MIC ≤0.016 μg/mL due to continuous sub-inhibitory exposure
  • Unique susceptibility preservation: Demonstrates no reported resistance in Streptococcus pyogenes despite decades of clinical use, attributed to its targeted spectrum and absence of selective pressure from broad-spectrum activity [1] [6] [9]

Protein binding (45–68%) and tissue distribution further differentiate Bicillin L-A from other penicillins. While highest concentrations occur in kidneys, the drug penetrates multiple tissues at varying levels. Crucially, cerebrospinal fluid penetration remains insufficient for neurosyphilis treatment, defining a key therapeutic limitation. Renal excretion governs elimination, with adjustments required in impairment (25–80% dose reduction), but hepatic metabolism contributes minimally (<30%) [1] [9].

Table 2: Pharmacokinetic Comparison of Penicillin Formulations

ParameterAqueous Penicillin GProcaine Penicillin GBenzathine Penicillin G (Bicillin L-A)
Peak Serum ConcentrationHigh (rapid IV/IM)ModerateVery low
Time Above MICHours12-24 hours14-28 days
Primary Elimination PathwayRenal (rapid tubular secretion)RenalRenal (slow)
Dosing Frequency (Typical)4-6 hoursDailyMonthly
Bacterial Coverage SpectrumBroad within susceptible organismsSimilar to aqueousNarrow: primarily streptococci and treponemes

Position Within Global Antibiotic Stewardship Frameworks

Bicillin L-A exemplifies core antibiotic stewardship principles through its pathogen-targeted spectrum and resistance mitigation properties. Global stewardship frameworks, notably the World Health Organization's AWaRe classification and the CDC Core Elements, emphasize optimizing antibiotic use to preserve effectiveness. Bicillin L-A aligns with these through three key mechanisms:

  • Spectrum Restriction: Its inherent narrow spectrum specifically targets penicillin-susceptible streptococci and treponemes, avoiding disruption of anaerobic and Gram-negative microbiota. This precision reduces Clostridioides difficile risk and collateral resistance selection compared to broad-spectrum agents [2] [7].
  • First-Line Indication Alignment: Designated as primary therapy for streptococcal pharyngitis (preventing rheumatic fever), syphilis, and yaws in WHO Essential Medicines Lists and CDC guidelines. This formal recognition within evidence-based guidelines supports appropriate utilization [1] [6] [7].
  • Resistance Prevention: Continuous low-level exposure from depot formulation may suppress resistance emergence more effectively than pulsed high-concentration dosing. The absence of documented Streptococcus pyogenes resistance despite >70 years of clinical use validates this model [1] [3] [8].

Within institutional stewardship programs, Bicillin L-A facilitates stewardship metrics:

  • Access vs. Watch Ratio Enhancement: Classified as an "Access" antibiotic (WHO AWaRe), its utilization improves facility Access rates toward the ≥60% target. In 2022, 70.5% of U.S. outpatient antibiotics were Access agents, exceeding WHO goals partly due to appropriate penicillin-class use [7].
  • Prospective Audit Utility: Stewardship programs prioritize Bicillin L-A for syphilis and rheumatic fever prophylaxis, reducing inappropriate broad-spectrum use for streptococcal infections. Between 2014–2023, U.S. hospital Core Elements implementation increased from 41% to 96%, expanding infrastructure for such targeted interventions [2] [7].

Military applications further demonstrate its public health stewardship value. Mandatory administration to recruits (1.2 million units intramuscularly) reduced all-cause respiratory infections by 32% in Army populations, preventing unnecessary antibiotic courses for secondary complications. This mass prophylaxis model leverages Bicillin L-A's unique pharmacokinetics to achieve stewardship through infection prevention rather than treatment [6] [7].

Table 3: Bicillin L-A Alignment with CDC Stewardship Core Elements

CDC Core ElementBicillin L-A ContributionStewardship Impact
AccountabilityInfectious disease specialist input for appropriate useEnsures restriction to validated indications
Drug ExpertisePharmacist-led formulary managementPrevents substitution with broader-spectrum alternatives
ActionProspective audit for syphilis dosingVerifies 1-3 dose regimens per CDC guidelines
TrackingNHSN AU Option monitoringBenchmarks against facility-specific gram-positive therapy
EducationGuideline integration for streptococcal pharyngitisReduces unnecessary antibiotic prescriptions

Properties

Product Name

Bicillin L-A

IUPAC Name

benzyl-[2-(benzylazaniumyl)ethyl]azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C48H56N6O8S2

Molecular Weight

909.1 g/mol

InChI

InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1

InChI Key

BVGLIYRKPOITBQ-ANPZCEIESA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.